molecular formula C10H9ClO B8568295 1-Chloro-4-phenoxybut-2-yne CAS No. 90797-91-4

1-Chloro-4-phenoxybut-2-yne

Cat. No.: B8568295
CAS No.: 90797-91-4
M. Wt: 180.63 g/mol
InChI Key: ZEVUHRJDTWDODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-phenoxybut-2-yne is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90797-91-4

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chlorobut-2-ynoxybenzene

InChI

InChI=1S/C10H9ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2

InChI Key

ZEVUHRJDTWDODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenol (50.8 g), potassium hydroxide (30 g), ethanol (200 ml) and water (50 ml) was stirred and heated under reflux for 1 hour, then cooled to 30° C. A solution of 1,4-dichlorobut-2-yne (100 g) in ethanol (60 ml) was added dropwise over 3.5 hours, then the mixture was stirred at ambient temperature for 18 hours and filtered. The filter cake was washed with ethanol (60 ml), and the filtrate and washings were combined. The solvents were removed in vacuo, and the residue was distilled to give 1-chloro-4-phenoxybut-2-yne as a colourless oil (52.5 g), b.p. 92°-98° C. at 0.53 mbar.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.